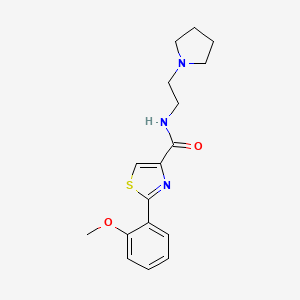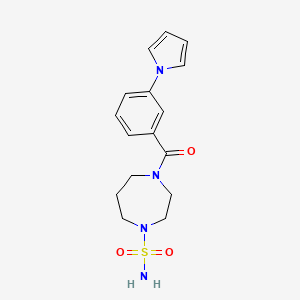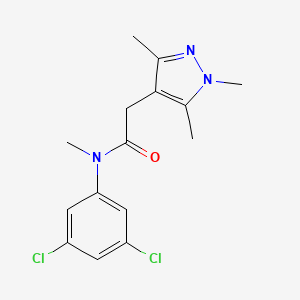![molecular formula C19H25N5O B7573937 1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)
1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
科学的研究の応用
1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction. It has been shown to increase the levels of endocannabinoids, which are natural compounds that regulate pain, mood, and appetite. This compound has also been found to reduce inflammation and oxidative stress, which are implicated in many diseases.
作用機序
1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone works by inhibiting the enzyme FAAH, which breaks down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which activate cannabinoid receptors in the body. This activation leads to a range of physiological effects, including pain relief, mood regulation, and appetite control.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models of these disorders. Additionally, this compound has been found to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the advantages of 1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone is its high selectivity for FAAH, which reduces the risk of off-target effects. This compound is also highly potent, with a low effective dose in animal models. However, this compound has a short half-life in the body, which limits its duration of action. Additionally, this compound has poor solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for research on 1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone. One area of interest is the potential therapeutic applications of this compound in human diseases, including pain, anxiety, and depression. Another area of interest is the development of more potent and selective FAAH inhibitors, which could have improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the long-term effects of this compound on the endocannabinoid system and other physiological pathways.
合成法
1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone was first synthesized by a research team led by Daniele Piomelli in 2005. The synthesis of this compound involves the reaction of 1-(2-bromoethyl)-4-phenyl-1H-1,2,3-triazole with (1R,2S)-1-(aminomethyl)-2-pyrrolidin-1-ylpropan-1-one in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
特性
IUPAC Name |
1-[2-[1-[(1-phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-15(25)23-12-6-10-19(23)18-9-5-11-22(18)13-16-14-24(21-20-16)17-7-3-2-4-8-17/h2-4,7-8,14,18-19H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIPVQNPTONGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2CCCN2CC3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7573861.png)
![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)
![1-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7573869.png)


![N-(2-methylphenyl)-2-[5-(2-pyridin-3-ylcyclopropyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7573890.png)

![N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7573902.png)
![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)
![1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7573914.png)

![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(2-piperidin-1-ylpyridin-3-yl)methanone](/img/structure/B7573923.png)
![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)